
5-(3,5-Di-tert-butyl-4-hydroxybenzyl)thiazolidine-2,4-dione
Vue d'ensemble
Description
5-(3,5-Di-tert-butyl-4-hydroxybenzyl)thiazolidine-2,4-dione is a chemical compound with the molecular formula C18H25NO3S . It has a molecular weight of 335.47 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H25NO3S/c1-17(2,3)11-7-10(8-12(14(11)20)18(4,5)6)9-13-15(21)19-16(22)23-13/h7-8,20-21H,9H2,1-6H3,(H,19,22) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment, preferably in a freezer under -20°C .Applications De Recherche Scientifique
Antileukemic Activity
NL-1 has been identified as a potent antileukemic agent, particularly effective against drug-resistant B-cell acute lymphoblastic leukemia (ALL). It operates by inhibiting the protein mitoNEET, which has been associated with the survival of leukemic cells. NL-1 induces a concentration-dependent decrease in cell viability and impairs the migratory ability of leukemic cells . This compound has shown promise in preclinical models, offering a potential new avenue for the treatment of relapsed or refractory ALL.
Autophagy Mediation
Further studies have revealed that NL-1 mediates autophagy, a process involved in the degradation and recycling of cellular components. Inhibition of autophagy has been observed to partially decrease NL-1–induced tumor cell death . This suggests that NL-1’s mechanism of action may involve the modulation of autophagy pathways, which could be leveraged in designing therapies for various diseases where autophagy plays a role.
Neuroprotective Effects
In pharmacological studies, NL-1 has demonstrated neuroprotective effects by dose-dependently reducing lactate-dehydrogenase release in SH-SY5Y cultures. This leads to a significant decrease in rotenone-induced cell death , suggesting its potential application in neurodegenerative disease research.
Polymer Stabilization
Although not directly related to NL-1, compounds with similar structures, such as Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, are used as polymer stabilizers. They are less volatile and suitable for stabilizing plastics during high-temperature processing . This indicates that NL-1 or its derivatives could potentially be explored for applications in materials science.
Analytical Applications
Compounds structurally related to NL-1 are suitable for use in various analytical applications, including pharmaceutical release testing, method development for qualitative and quantitative analyses, and quality control testing in the food and beverage industry . This suggests that NL-1 could be useful in developing analytical methods for detecting or quantifying substances.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
Mécanisme D'action
Mode of Action
The exact mode of action of NL-1 is currently unknown due to the lack of specific studies on this compound . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like NL-1 . These factors can include pH, temperature, presence of other molecules, and cellular environment.
Propriétés
IUPAC Name |
5-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3S/c1-17(2,3)11-7-10(8-12(14(11)20)18(4,5)6)9-13-15(21)19-16(22)23-13/h7-8,13,20H,9H2,1-6H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYYSPGKYXWGSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2C(=O)NC(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Di-tert-butyl-4-hydroxybenzyl)thiazolidine-2,4-dione | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

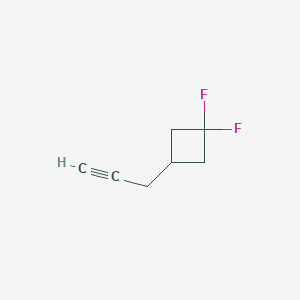
![N-[2-[(3R,4S)-4-(3-Fluoro-4-methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2861713.png)
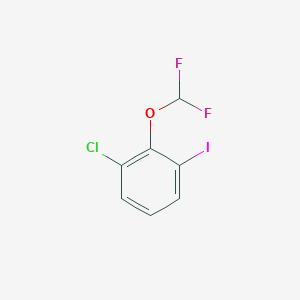
![N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide](/img/structure/B2861716.png)
![N-(4-{pyrrolo[1,2-a]quinoxalin-4-yloxy}phenyl)acetamide](/img/structure/B2861717.png)
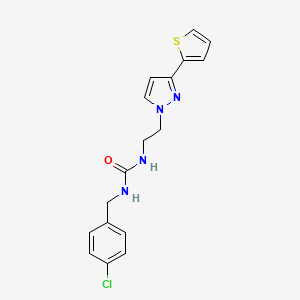
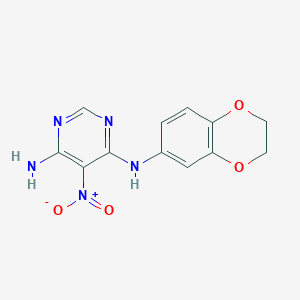
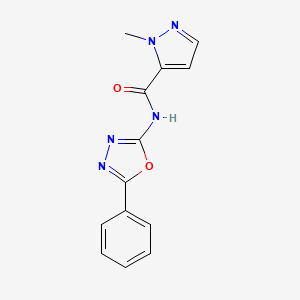

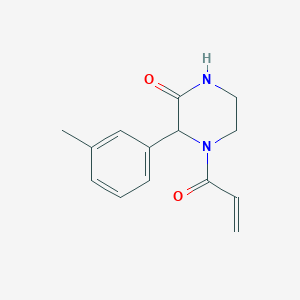
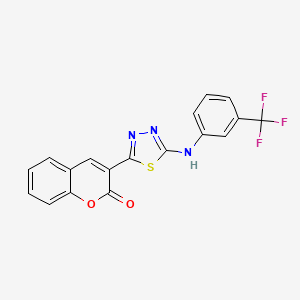
![N-(4-chlorophenethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2861730.png)
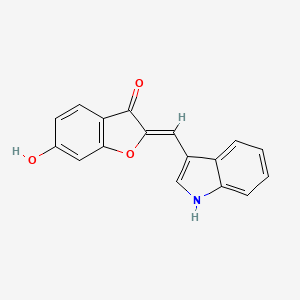
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-tosylacetamide](/img/structure/B2861733.png)